4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a fluorobenzyl group, a thienylmethyl group, and an ethyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Attachment of the Thienylmethyl Group: The thienylmethyl group is attached through a coupling reaction, often using a palladium catalyst.
Addition of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using ethyl iodide and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE
- **4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(PHENYLMETHYL)-4H-1,2,4-TRIAZOLE
- **4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(METHYLMETHYL)-4H-1,2,4-TRIAZOLE
Uniqueness
The uniqueness of 4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl and thienylmethyl groups, in particular, may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
Molecular Formula |
C16H16FN3S2 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
4-ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C16H16FN3S2/c1-2-20-15(10-14-4-3-9-21-14)18-19-16(20)22-11-12-5-7-13(17)8-6-12/h3-9H,2,10-11H2,1H3 |
InChI Key |
GJEFWWFYYAAXSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.